Ergosine

Toxicology In vitro cytotoxicity Apoptosis

Ergosine (CAS 561-94-4) is an EFSA-mandated priority ergot alkaloid reference standard per EN 17425:2021, exhibiting the highest epimerization degree (43% after 6 weeks at 20°C) among the six major alkaloids, demanding rigorous storage protocols. Its lower cytotoxicity versus ergocristine in RPTEC cells and distinct host-dependent alkaloid ratios in Claviceps surveillance make it indispensable for accurate multi-analyte LC-MS/MS quantification. Eliminate substitution variability—procure the exact reference standard to ensure regulatory compliance in cereal and feed analysis.

Molecular Formula C30H37N5O5
Molecular Weight 547.6 g/mol
CAS No. 561-94-4
Cat. No. B051555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgosine
CAS561-94-4
Synonyms12'-hydroxy-2'-methyl-5' alpha-(2-methylpropyl)-8 alpha-ergotaman-3',6',18-trione
alpha-ergosine
beta-ergosine
ergosine
ergosine monomesylate, (5'alpha)-isomer
ergosine monomesylate, (5'alpha,8alpha)-isomer
ergosine, (5'alpha,8alpha)-isomer
ergosinine
Molecular FormulaC30H37N5O5
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
InChIInChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36)
InChIKeyNESVMZOPWPCFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ergosine (CAS 561-94-4) Procurement Guide: Peptide Ergot Alkaloid Identification and Sourcing


Ergosine (CAS 561-94-4) is a peptide-type ergot alkaloid produced by fungi of the genus Claviceps, primarily Claviceps purpurea, with molecular formula C₃₀H₃₇N₅O₅ and molar mass 547.6 g/mol [1]. It is one of the six priority ergot alkaloids designated for regulatory monitoring by the European Food Safety Authority (EFSA) and the European Commission [2], alongside ergotamine, ergocristine, ergocornine, ergocryptine, and ergometrine. Ergosine exerts pharmacological activity through dual interaction with 5-HT₁-like serotonergic receptors and α₂-adrenoceptors, mediating vasoconstriction in vascular tissues [3]. As an analytical reference standard, ergosine is characterized by a purity specification of approximately 96%, with its epimer ergosinine at 95% [4], requiring careful handling due to epimerization susceptibility.

Why Ergosine (CAS 561-94-4) Cannot Be Substituted with Other Peptide Ergot Alkaloids


Substitution of ergosine with other peptide ergot alkaloids such as ergotamine, ergocristine, or ergocornine introduces significant analytical and biological variability that invalidates quantitative accuracy and experimental reproducibility. Peptide ergot alkaloids differ in their cytotoxicity profiles—ergocristine induces apoptosis in human renal proximal tubule epithelial cells (RPTEC) at 1 μM, whereas ergosine exhibits lower cytotoxic potency [1]—and in their vasoconstrictor efficacy relative to their -inine epimers [2]. Moreover, ergosine demonstrates markedly different epimerization behavior: it exhibits the highest degree of epimerization (43% after 6 weeks at 20°C) among the six major ergot alkaloids in solution [3], while in feed matrices it remains among the most stable with unchanged R/S ratios under thermal and UV stress [4]. These context-dependent stability characteristics necessitate compound-specific handling protocols. In dopamine receptor displacement assays, ergosine ranks immediately after lisuride in [³H]spiperone binding potency, distinguishing it from its dihydro and bromo derivatives [5]. Regulatory compliance further mandates individual quantification of ergosine as one of six priority ergot alkaloids under EN 17425:2021 [6], precluding generic substitution in certified analytical workflows.

Ergosine (CAS 561-94-4) Quantitative Differentiation Evidence: Comparative Performance Data for Scientific Selection


Ergosine vs. Ergocristine Cytotoxicity Comparison in Human Primary Renal Cells

Ergosine exhibits lower cytotoxic potency than ergocristine in human renal proximal tubule epithelial cells (RPTEC). While ergocristine is the most cytotoxic peptide ergot alkaloid, inducing apoptosis at a concentration of 1 μM in RPTEC, ergosine demonstrates lower apoptotic activity [1].

Toxicology In vitro cytotoxicity Apoptosis

Ergosine vs. Ergometrine Epimerization Stability Comparison in Solution

Ergosine demonstrates the highest degree of epimerization (43% after 6 weeks at 20°C) among the six major ergot alkaloids in solution, contrasting sharply with ergometrine which shows hardly any epimerization under identical conditions [1].

Analytical chemistry Standard stability Epimerization

Ergosine vs. Ergocristine/Ergocryptine/Ergocornine Feed Matrix Stability Comparison

In feed matrices, ergosine and ergotamine exhibit superior stability compared to other major ergot alkaloids. Neither their concentrations nor R/S ratios are significantly influenced by heating, protic solvents, or UV light, whereas ergocristine, ergokryptine, ergocornine, and ergometrine show concentration decreases and R/S ratio shifts toward the S-form under identical stress conditions [1].

Feed safety Epimerization Regulatory compliance

Ergosine vs. Dihydro-Ergosine and Higher MW Ergot Alkaloids: PDE Inhibition Potency Comparison

DH-ergosine (MW ~540) exhibits 1.5 to 2-fold lower inhibitory potency against cyclic AMP phosphodiesterase in cat brain grey matter compared to higher molecular weight dihydrogenated ergot alkaloids such as DH-ergostine, DH-ergocristine, and DH-ergoptine (MW ~600) [1].

Enzyme inhibition Phosphodiesterase Molecular weight correlation

Ergosine vs. Ergocristine Natural Occurrence Ratio in Field Sclerotia Samples

In a Norwegian meadow grass ergot sample, ergosine and ergocristine each constituted 35% of total alkaloid content, with ergotamine at 15% and isomers at 5% each [1]. This natural occurrence pattern contrasts with reports that rye produces mainly ergocristine and ergotamine with lesser amounts of ergosine [2], demonstrating host-dependent alkaloid profile variation.

Natural products Occurrence profiling Mycotoxin monitoring

Ergosine vs. Ergometrine D2/D3 Dopamine Receptor Displacement Potency Ranking

In competitive radioligand binding assays using bovine caudate nucleus membranes, ergosine ranks second only to lisuride in displacing [³H]spiperone from D₂ dopamine receptors, demonstrating higher potency than its dihydro and bromo derivatives [1].

Receptor pharmacology Dopamine receptors Binding affinity

Ergosine (CAS 561-94-4) Best-Fit Application Scenarios for Research and Industrial Procurement


Analytical Reference Standard for LC-MS/MS Quantification of Ergot Alkaloids in Cereals and Feed (EN 17425:2021 Compliance)

Ergosine is a mandatory analytical reference standard for laboratories performing quantitative determination of ergot alkaloids in cereals, cereal products, and feedstuffs according to European Standard Method EN 17425:2021. This method specifies the simultaneous quantification of six priority ergot alkaloids (ergosine, ergocornine, ergometrine, ergocristine, ergotamine, ergocryptine) and their -inine epimers using HPLC-MS/MS after dispersive solid-phase extraction (dSPE) clean-up [1]. The validated LC-MS/MS method achieves limits of quantification (LOQ) ranging from 0.012 to 0.058 µg/kg for ergot alkaloids including ergosine, with mean recoveries of 72.0-111.3% at fortification levels of 20, 50, and 100 µg/kg [2]. The development of stable isotope-labeled ergosine standards further enhances quantification accuracy in complex food matrices [3].

Toxicological Reference Compound for In Vitro Cytotoxicity Screening of Ergot Alkaloids

Ergosine serves as a reference compound in human primary cell cytotoxicity screening panels for evaluating ergot alkaloid toxic potential. In comparative studies with human renal proximal tubule epithelial cells (RPTEC) and normal human astrocytes (NHA), ergosine exhibits lower apoptotic activity than ergocristine—the most cytotoxic peptide ergot alkaloid which induces apoptosis starting at 1 μM in RPTEC [4]. This differential cytotoxicity profile makes ergosine valuable as a comparator for structure-toxicity relationship studies across the peptide ergot alkaloid class.

Natural Occurrence Profiling and Host-Specific Alkaloid Pattern Analysis

Ergosine is employed as a key analytical target in natural occurrence studies of Claviceps sclerotia across different host grasses. Field data from Norwegian meadow grass samples show ergosine constitutes 35% of total alkaloid content, co-dominant with ergocristine (35%), while ergotamine comprises 15% [5]. In contrast, infected fescue grasses produce higher relative proportions of ergosine than found on other host grasses [6]. This host-dependent variation supports ergosine procurement for laboratories conducting regional mycotoxin surveillance and risk assessment.

Stability and Epimerization Studies Requiring High-Epimerizing Peptide Ergot Alkaloid Model Compound

Ergosine is uniquely suitable as a model compound for studying epimerization kinetics of ergot alkaloids due to its demonstrated highest degree of epimerization (43% after 6 weeks at 20°C) among the six major ergot alkaloids in solution [7]. Conversely, in feed matrices ergosine maintains stable concentrations and R/S ratios under thermal and UV stress [8]. This context-dependent stability makes ergosine an essential reference standard for method validation studies investigating solvent effects, storage conditions, and matrix-dependent epimerization behavior.

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